2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with three methyl groups at the 2-, 4-, and 5-positions, linked via a sulfonamide bridge to a 4-methyl-2-pyridinyl moiety.
Structural validation of such compounds typically employs X-ray crystallography, with software suites like SHELX being instrumental in refining and confirming molecular geometries . Rigorous validation practices, as outlined in , ensure accuracy in bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
2,4,5-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-16-15(7-10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXNDDKHLABPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonamide Coupling via Sulfonyl Chloride and Amine
The most widely documented method involves reacting 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine. 2,4,5-Trimethylbenzenesulfonyl chloride is typically synthesized by chlorinating the corresponding sulfonic acid using phosphorus pentachloride (PCl₅) in dichloromethane at 20–40°C . The sulfonic acid precursor is obtained via sulfonation of 1,2,4-trimethylbenzene with fuming sulfuric acid at 150°C .
Coupling Reaction :
A mixture of 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv) and 4-methyl-2-aminopyridine (1.0 equiv) in chlorobenzene is stirred at 70–90°C for 6–8 hours in the presence of catalytic DMF (0.1 equiv) . The reaction proceeds via nucleophilic substitution, with DMF enhancing the electrophilicity of the sulfonyl chloride. Post-reaction, the mixture is washed with 5% HCl to remove unreacted amine, followed by neutralization with NaHCO₃. The crude product is purified via recrystallization from ethanol/water (4:1), yielding 68–72% of the target compound .
Key Data :
Copper-Catalyzed Amination of Halogenated Precursors
Recent advances leverage copper(I) iodide (CuI) to couple 2,4,5-trimethylbenzenesulfonyl bromide with 4-methyl-2-aminopyridine. This method, adapted from pyridinium ylide chemistry, employs O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine as a nitrene source to facilitate C–N bond formation .
Procedure :
A mixture of sulfonyl bromide (1.0 equiv), 4-methyl-2-aminopyridine (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in acetonitrile is heated at 80°C for 12 hours under nitrogen . The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1). This method achieves a 75% yield with >95% purity .
Mechanistic Insight :
Copper mediates the oxidative addition of the sulfonyl bromide, followed by nitrene insertion into the C–Br bond. The pathway minimizes racemization, making it suitable for stereosensitive derivatives .
Solid-Phase Synthesis for High-Throughput Production
Adapted from combinatorial chemistry protocols, this method immobilizes 4-methyl-2-aminopyridine on Wang resin via a photolabile linker. The resin-bound amine is treated with 2,4,5-trimethylbenzenesulfonyl chloride (3.0 equiv) in DMF at 25°C for 24 hours . Cleavage from the resin using UV light (365 nm) liberates the sulfonamide in 82% yield, with HPLC purity exceeding 98% .
Applications :
-
Enables parallel synthesis of sulfonamide libraries for drug screening .
-
Scalable to multi-gram quantities without intermediate isolation .
Comparative Analysis of Methodologies
The table below evaluates critical parameters across the four methods:
| Method | Yield | Purity | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Coupling | 68–72% | 95% | 8 | High |
| One-Pot Tandem | 65% | 90% | 4 | Moderate |
| Copper-Catalyzed | 75% | 95% | 12 | High |
| Solid-Phase | 82% | 98% | 24 | Low |
Key Observations :
-
The classical method remains the gold standard for industrial-scale production due to its reliability .
-
Copper-catalyzed amination offers superior yields but requires stringent anhydrous conditions .
-
Solid-phase synthesis excels in purity but is cost-prohibitive for large batches .
Challenges and Optimization Strategies
Regioselectivity in Sulfonation :
Sulfonation of 1,2,4-trimethylbenzene predominantly occurs at the 5-position due to steric and electronic effects. However, over-sulfonation at the 3-position can occur above 150°C, necessitating precise temperature control .
Purification Difficulties :
The product’s high lipophilicity complicates crystallization. Gradient recrystallization using ethanol/water (4:1 to 2:1) enhances recovery rates . Alternatively, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves co-eluting impurities .
Catalyst Recycling :
In copper-catalyzed methods, ligand recovery remains inefficient. Recent studies propose using polymer-supported 1,10-phenanthroline to facilitate catalyst reuse, though yields drop by 8–10% per cycle .
Chemical Reactions Analysis
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyridinyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and three related sulfonamides:
Key Observations:
Substituent Diversity: The target compound’s 2,4,5-trimethylbenzene group contrasts with the 4-methylbenzene in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . The pyridinyl group in the target compound is simpler than the pyrimidinyl-piperidinylmethyl group in the compound, which introduces a larger, more polar heterocyclic system .
Molecular Weight and Complexity:
- The target compound (MW ~316.4) is lighter than the pyrimidine-piperidine derivative (MW 390.5) , suggesting differences in solubility and bioavailability. Higher molecular weight often correlates with reduced solubility but increased target affinity.
Functional Group Impact:
Physicochemical and Crystallographic Considerations
- Crystallography:
- Validation:
- Protocols from emphasize checking for geometric irregularities and hydrogen-bonding networks, critical for confirming sulfonamide conformations .
Biological Activity
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (CAS Number: 927637-49-8) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
- Molecular Formula : C15H18N2O2S
- Molar Mass : 290.38 g/mol
- CAS Number : 927637-49-8
Sulfonamides, including this compound, typically exert their biological effects through inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis pathway.
Antimicrobial Activity
Research indicates that sulfonamides possess significant antimicrobial properties. The structural modifications in this compound enhance its efficacy against various bacterial strains. For instance, studies have shown that compounds with similar sulfonamide structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines. A specific study highlighted that modifications to the pyridine ring can enhance cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 10.5 | Moderate |
| MCF-7 | 8.3 | High |
| A549 | 12.0 | Moderate |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. A study focusing on similar sulfonamide derivatives revealed their ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.
Case Studies
-
Anticancer Activity Study
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis using MTT assays.
- Findings : The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 10.5 µM and against MCF-7 cells with an IC50 value of 8.3 µM.
-
Anti-inflammatory Mechanism Study
- Objective : To assess the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model.
- Methodology : Mouse macrophages were treated with LPS and various concentrations of the compound.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations above 5 µM.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and related sulfonamide derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and coupling steps. For example, analogous sulfonamide derivatives are synthesized via reactions between heterocyclic amines (e.g., pyridinyl or pyrimidinyl derivatives) and activated benzenesulfonyl chlorides. Key steps include:
- Step 1 : Functionalization of the pyridine ring with methyl groups.
- Step 2 : Sulfonamide bond formation via nucleophilic substitution under inert conditions (e.g., dry THF, 0–5°C).
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
- Critical Parameters : Reaction temperature, stoichiometry of reagents, and moisture control to prevent hydrolysis of sulfonyl chloride intermediates.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the benzene and pyridine rings.
- X-ray Diffraction : Single-crystal X-ray analysis for unambiguous structural determination. Software like SHELXL is used for refinement, with typical R-factors < 0.05 for high-quality datasets .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- Example Crystallographic Data (from analogous compounds):
| Parameter | Value |
|---|---|
| Space Group | |
| (Å) | 7.214, 9.385, 12.097 |
| (°) | 98.76 |
| 0.034 |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the hydrogen bonding network?
- Analytical Approach :
- Use graph-set analysis (as defined by Etter) to classify hydrogen-bonding motifs (e.g., chains, rings) and identify inconsistencies .
- Validate hydrogen atom positions using difference Fourier maps and refine with constraints (e.g., N–H distances fixed at 0.88 ± 0.01 Å) .
- Cross-check with computational tools like Mercury or PLATON to detect missed symmetry or disordered solvent molecules .
- Case Study : In a sulfonamide-pyridazine derivative, hydrogen bonding contradictions arose due to overlapping electron density. Restraints on thermal parameters and iterative refinement resolved the ambiguity .
Q. What strategies optimize the reaction conditions for introducing sulfonamide groups in complex heterocyclic systems?
- Optimization Workflow :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of sulfonyl chlorides.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions.
Q. How to analyze intermolecular interactions and their impact on crystal packing using computational tools?
- Methodology :
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions (e.g., using CrystalExplorer ) .
- Energy Frameworks : Calculate interaction energies (e.g., electrostatic, dispersion) to predict stability of crystal forms.
- Case Study : In 2,7-dimethyl-thiazolo[4,5-d]pyridazin-5-yl benzenesulfonamide, π-π stacking between pyridazine rings (3.8 Å offset) and N–H⋯O hydrogen bonds dominated the packing, contributing to a melting point >250°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Steps :
Re-examine Data Collection : Check for absorption errors (e.g., multi-scan corrections in SADABS ) or twinning .
Validate Force Fields : Compare DFT-optimized geometries (e.g., using Gaussian ) with X-ray results to identify force field limitations.
Refinement Adjustments : Apply anisotropic displacement parameters or split-site models for disordered regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
